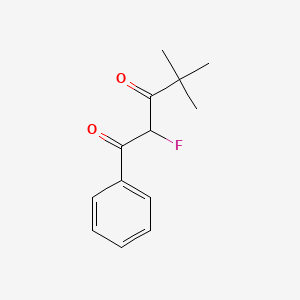
2-Fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione is an organic compound with the molecular formula C13H15FO2 It is a derivative of pentane-1,3-dione, where the hydrogen atoms at the 2nd and 4th positions are replaced by a fluorine atom and two methyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4-dimethyl-1-phenylpentane-1,3-dione and a fluorinating agent.
Fluorination Reaction: The fluorination of 4,4-dimethyl-1-phenylpentane-1,3-dione is carried out using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures. The reaction time may vary depending on the reactivity of the starting materials and the fluorinating agent used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, purification steps, and quality control measures to ensure the desired product’s consistency and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione involves its interaction with molecular targets and pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-1-phenylpentane-1,3-dione: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Chloro-4,4-dimethyl-1-phenylpentane-1,3-dione: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
2-Bromo-4,4-dimethyl-1-phenylpentane-1,3-dione:
Uniqueness
2-Fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity, stability, and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
650602-49-6 |
|---|---|
Molecular Formula |
C13H15FO2 |
Molecular Weight |
222.25 g/mol |
IUPAC Name |
2-fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione |
InChI |
InChI=1S/C13H15FO2/c1-13(2,3)12(16)10(14)11(15)9-7-5-4-6-8-9/h4-8,10H,1-3H3 |
InChI Key |
KPIJPPVFHZHWAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(C(=O)C1=CC=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl](/img/structure/B12590981.png)
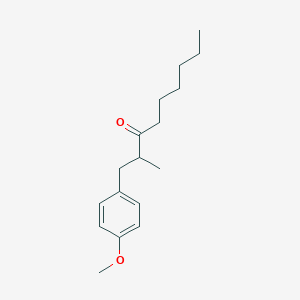
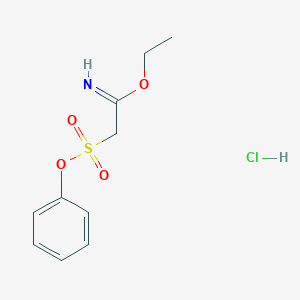
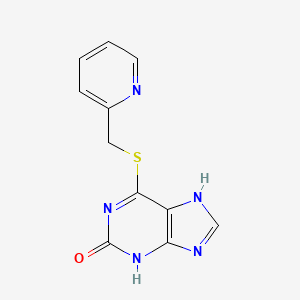

![Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12591002.png)
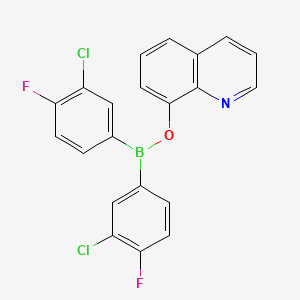
![4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate](/img/structure/B12591022.png)
![N-[(1R,2S)-2-Cyanocyclopentyl]butanamide](/img/structure/B12591028.png)
![N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide](/img/structure/B12591046.png)
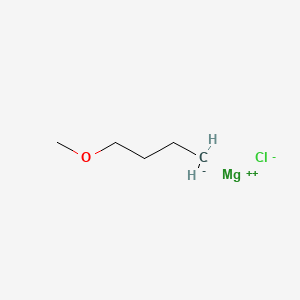
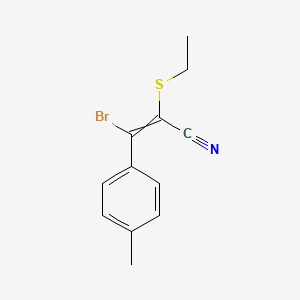
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591054.png)
![6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione](/img/structure/B12591058.png)
